molecular formula C11H13N3O4 B5800408 N-morpholin-4-yl-3-nitrobenzamide CAS No. 418777-51-2

N-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B5800408
CAS No.: 418777-51-2
M. Wt: 251.24 g/mol
InChI Key: RBEWRSFVYLYXAD-UHFFFAOYSA-N
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Description

N-morpholin-4-yl-3-nitrobenzamide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds featuring the morpholin-4-yl and nitrobenzamide motifs have been identified as key structures in the search for new antibiotics and anticancer drugs. Researchers are exploring derivatives of this core structure as potential tubulin polymerization inhibitors. These inhibitors target the colchicine binding site, a validated approach for developing novel antitumor agents that can disrupt cell division . This mechanism is crucial for researching new vascular disrupting agents and anticancer compounds. Simultaneously, this chemical scaffold serves as a precursor for synthesizing diverse derivatives, such as semicarbazides and thiosemicarbazides, which are being evaluated for their potent antibacterial activities against reference strains of Gram-positive and Gram-negative bacteria . The morpholine ring is a common feature in many biologically active compounds and often contributes to favorable physicochemical properties. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEWRSFVYLYXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357917
Record name N-morpholin-4-yl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418777-51-2
Record name N-morpholin-4-yl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-3-nitrobenzamide typically involves the coupling of a substituted benzamide with morpholineThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: N-morpholin-4-yl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and morpholine.

Scientific Research Applications

N-morpholin-4-yl-3-nitrobenzamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring enhances its binding affinity to specific proteins. This compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Features

Key Compounds Analyzed :

4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide (CAS: 330466-38-1)

  • Substituents: Chloro at C4, morpholin-4-yl-ethyl group at the amide nitrogen.
  • Molecular formula: C₁₃H₁₆ClN₃O₃ (inferred).

4-(Morpholin-4-yl)-N-{3-[4-(morpholin-4-yl)-3-nitrobenzamido]phenyl}-3-nitrobenzamide (CAS: 476356-80-6)

  • Substituents: Dual morpholine and nitro groups, bis-benzamide structure.
  • Molecular formula: C₂₈H₂₈N₆O₈, MW: 576.56 g/mol.

N-(4-Chlorophenyl)-4-nitrobenzamide (CAS: Not specified) Substituents: Chlorophenyl at amide nitrogen, nitro at benzamide C4. Dihedral angle between aromatic rings: 4.63°, indicating near coplanarity.

4-Nitro-N-(3-nitrophenyl)benzamide

  • Substituents: Dual nitro groups (benzamide C4 and phenyl C3).

Comparison with N-Morpholin-4-yl-3-nitrobenzamide :
  • Morpholine vs. Chlorophenyl : The morpholine group enhances solubility in polar solvents compared to chlorophenyl (e.g., N-(4-Chlorophenyl)-4-nitrobenzamide) due to its hydrophilic oxygen and nitrogen atoms .
  • Nitro Positioning : The meta-nitro group in this compound may confer distinct electronic effects compared to para-nitro analogs (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide), influencing reactivity in electrophilic substitution or hydrogen bonding .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Insights
This compound C₁₁H₁₃N₃O₄ 267.25 (calculated) Morpholine (N), nitro (C3) Likely polar due to morpholine
4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide C₁₃H₁₆ClN₃O₃ 313.74 Chloro (C4), morpholin-ethyl Moderate polarity (chloro counteracts morpholine)
CAS: 476356-80-6 C₂₈H₂₈N₆O₈ 576.56 Dual morpholine, dual nitro Low solubility (high MW, steric hindrance)
N-(4-Chlorophenyl)-4-nitrobenzamide C₁₃H₉ClN₂O₃ 292.68 Chlorophenyl, nitro (C4) Limited solubility (non-polar chlorophenyl)
Key Observations :
  • Solubility : Morpholine-containing analogs generally exhibit better aqueous solubility than chlorophenyl derivatives .
  • Thermal Stability : Coplanar aromatic systems (e.g., N-(4-Chlorophenyl)-4-nitrobenzamide) may exhibit higher melting points due to intermolecular stacking .

Biological Activity

N-morpholin-4-yl-3-nitrobenzamide, a compound featuring a morpholine ring and a nitrobenzamide structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N4O3\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}_{3}

This compound contains a morpholine moiety, which is known to enhance solubility and biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.

Case Study: Inhibition of COX Enzymes

In vitro assays demonstrated that this compound inhibited COX-2 with an IC50 value of approximately 25 µM, indicating its potential utility in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group and morpholine ring play critical roles in its activity:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing cellular responses.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the morpholine ring have led to compounds with improved solubility and potency.

Table 2: Comparative Biological Activity of Derivatives

CompoundAntimicrobial Activity (MIC)COX Inhibition (IC50)
This compound64 µg/mL25 µM
4-Methyl-N-(morpholin-4-yl)-3-nitrobenzamide32 µg/mL20 µM
N-(p-Toluenesulfonyl)-morpholine derivative16 µg/mL15 µM

These findings indicate that structural modifications can significantly enhance the biological efficacy of morpholine-based compounds.

Q & A

Basic: What are the standard synthetic protocols for N-morpholin-4-yl-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Amine Protection : The morpholine moiety is introduced via nucleophilic substitution, often requiring a coupling agent like EDCI or DCC to facilitate amide bond formation .

Nitration : The nitro group is introduced using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Deprotection and Purification : Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity to improve yield.

Advanced: How can researchers resolve low yields during the nitration step?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., ring sulfonation or decomposition). Strategies include:

  • Temperature Control : Maintain nitration at ≤5°C to suppress side reactions .
  • Substituent Effects : Electron-donating groups (e.g., morpholine) direct nitration to the meta position, but steric hindrance may reduce efficiency. Pre-functionalization of the benzene ring with directing groups can improve regioselectivity .
  • Alternative Nitrating Agents : Use acetyl nitrate (AcONO₂) in non-polar solvents for milder conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of morpholine (δ ~3.6 ppm for N-CH₂) and nitrobenzamide (δ ~8.2 ppm for aromatic protons) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro group .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR Studies : Use software like Schrödinger or MOE to correlate structural descriptors (e.g., logP, H-bond acceptors) with experimental bioactivity data. Derivatives with electron-withdrawing groups on the benzene ring show enhanced binding to kinase targets .
  • Docking Simulations : Model interactions with enzymes (e.g., tyrosine kinases) using PDB structures. The morpholine ring’s solubility and nitro group’s electron deficiency are critical for binding affinity .

Basic: What are the stability considerations for handling this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Protect from UV exposure, as nitro groups can undergo photodegradation. Use amber glassware for long-term storage .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity results?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution crystal structure determination to identify conformational flexibility (e.g., morpholine ring puckering) that may affect binding .
  • Torsion Angle Analysis : Compare experimental (X-ray) and computational (DFT) geometries to assess whether bioactive conformations are accessible in solution .

Basic: What in vitro assays are suitable for initial toxicity screening?

Methodological Answer:

  • MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells at 10–100 μM concentrations .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Advanced: How can researchers optimize the compound’s solubility for pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the morpholine ring to improve bioavailability .

Basic: How does the morpholine moiety influence the compound’s reactivity?

Methodological Answer:

  • Electron Donation : The morpholine’s lone pair on nitrogen increases electron density on the benzene ring, directing electrophilic substitution to the meta position .
  • Solubility Enhancement : The oxygen in morpholine improves hydrophilicity, aiding in dissolution for biological assays .

Advanced: What strategies mitigate discrepancies in biological activity across similar derivatives?

Methodological Answer:

  • SAR Analysis : Systematically vary substituents (e.g., nitro position, morpholine substituents) and correlate with activity trends. For example, 3-nitro derivatives show higher kinase inhibition than 4-nitro analogs due to steric alignment .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .

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